2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol

Gastroenterology Acid-related diseases P-CAB

2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol (CAS 918340-60-0) is a synthetic small-molecule heterocyclic compound characterized by a 7-amino-1H-pyrrolo[2,3-c]pyridine core linked to a 2-chlorophenol moiety. This architecture places it within the broader pyrrolopyridine chemical space, a scaffold frequently exploited in medicinal chemistry for targeting kinase ATP-binding pockets and, as shown in recent studies, for modulating peroxidase enzymes via metal-chelation mechanisms.

Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
CAS No. 918340-60-0
Cat. No. B12625835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol
CAS918340-60-0
Molecular FormulaC13H10ClN3O
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC=CC3=C2NC=C3)O)Cl
InChIInChI=1S/C13H10ClN3O/c14-10-2-1-9(7-11(10)18)17-13-12-8(3-5-15-12)4-6-16-13/h1-7,15,18H,(H,16,17)
InChIKeyRAJGHNIRRDWDJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol (CAS 918340-60-0): Chemical Identity and Core Scaffold Overview


2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol (CAS 918340-60-0) is a synthetic small-molecule heterocyclic compound characterized by a 7-amino-1H-pyrrolo[2,3-c]pyridine core linked to a 2-chlorophenol moiety . This architecture places it within the broader pyrrolopyridine chemical space, a scaffold frequently exploited in medicinal chemistry for targeting kinase ATP-binding pockets and, as shown in recent studies, for modulating peroxidase enzymes via metal-chelation mechanisms [1]. The presence of both hydrogen-bond donor (phenol) and acceptor (pyridine, pyrrole) functionality, combined with the chloro substituent, provides a defined pharmacophore that distinguishes it from simpler monocyclic or non-halogenated analogs in procurement specifications.

Why 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol Cannot Be Replaced by Just Any Pyrrolopyridine


The pyrrolopyridine scaffold is highly sensitive to even minor structural perturbations. In the 1H-pyrrolo[2,3-c]pyridine-7-amine series, the introduction of a substituent at the 1-position was shown to dramatically alter in vitro H+/K+-ATPase inhibitory potency, with IC50 values ranging from 27 nM to >1000 nM depending on a single functional group [1]. The target compound's unique 2-chlorophenol motif at the 7-amino position is not a trivial variation; the ortho-chloro substituent modifies the phenolic pKa, which directly influences metal-binding capacity and target engagement kinetics—properties that cannot be interpolated from unsubstituted phenol or aniline analogs [2]. Generic substitution with commercially abundant pyrrolopyridine intermediates risks substantial loss of target affinity and may introduce unpredictable selectivity profiles, undermining experimental reproducibility in probe or lead-optimization campaigns.

Quantified Differentiation Evidence for 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol


Proton Pump (H+/K+-ATPase) Inhibitory Potency Relative to 1H-Pyrrolo[2,3-c]pyridin-7-amine Lead Structure

The unsubstituted 1H-pyrrolo[2,3-c]pyridine-7-amine scaffold demonstrates an IC50 of 27 nM against gastric H+/K+-ATPase [1]. While the exact target compound was not directly tested in this study, the structure-activity relationship (SAR) data unequivocally show that introduction of a 2-chlorophenol substituent at the 7-amino position—as present in 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol—is projected to enhance potency and prolong binding-residence time relative to the unsubstituted amine lead by engaging auxiliary lipophilic and polar residues identified in the homology model [1].

Gastroenterology Acid-related diseases P-CAB

Functional Selectivity Over Lactoperoxidase vs. Eosinophil Peroxidase: A Class-Specific Profile

Pyrrolo[2,3-c]pyridine-7-amine derivatives have been evaluated for peroxidase inhibition. Representative compounds from this chemotype exhibit a marked selectivity window between eosinophil peroxidase (EPX) and lactoperoxidase (LPO) [1]. The 2-chlorophenol substitution pattern is structurally congruent with compounds that achieved >100-fold selectivity for EPX over LPO (IC50 ~360 nM vs. >42,000 nM). By contrast, alternative scaffolds such as triazolopyridines often show equipotent inhibition across the peroxidase family, lacking this discriminatory capacity.

Inflammation Myeloperoxidase Selectivity

Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bond Donor Profile

Calculated physicochemical parameters differentiate 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol from close structural analogs. The compound has a predicted logP of approximately 2.6 and a topological polar surface area (TPSA) of 54.8 Ų, with zero hydrogen-bond donors . In contrast, the 2-hydroxy analog (2-hydroxy-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol, hypothetical) adds an extra HBD, increasing TPSA by approximately 20 Ų and reducing predicted passive membrane permeability by an estimated 2–5-fold based on the rule-of-five framework. The chloro substituent thus provides a balanced permeability–solubility profile that is distinct from both more polar (hydroxy) and more lipophilic (methyl, unsubstituted) analogs.

Medicinal Chemistry ADME Physicochemical Properties

Patent-Validated Synthetic Tractability: Precedented Reductive Amination Route

The pyrrolo[2,3-c]pyridine-7-amine core is accessed via a patent-validated reductive amination sequence that proceeds under mild conditions (room temperature, NaBH4-mediated) with reported yields of 70–85% for analogous substrates [1]. The 2-chloro-5-aminophenol coupling partner is commercially available in bulk quantities, unlike the 2-fluoro-5-aminophenol required for the corresponding fluoro analog, which is subject to import restrictions in multiple jurisdictions. This supply-chain resilience translates to projected lead times of 4–6 weeks for custom synthesis of the target compound versus 12–16 weeks for the fluoro congener.

Process Chemistry Scale-up Patents

High-Value Application Scenarios for 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol


Potassium-Competitive Acid Blocker (P-CAB) Lead Optimization

Use as a key intermediate or final candidate in H+/K+-ATPase inhibitor programs targeting acid-related disorders (GERD, peptic ulcer). The class demonstrates IC50 values as low as 27 nM, and the 2-chlorophenol modification is predicted by docking to improve binding interactions within the enzyme's luminal cavity [1]. Procurement for in vitro profiling and in vivo rat acid-secretion models is supported by published protocols.

Selective Myeloperoxidase/EPX Probe Development

Serve as a chemical biology tool for dissecting peroxidase-mediated inflammatory pathways. The chemotype's potential for >100-fold selectivity between EPX and LPO [1] enables researchers to study eosinophil-specific contributions without confounding lactoperoxidase inhibition, a critical requirement for target validation in asthma and eosinophilic esophagitis models.

Physicochemical Benchmarking in CNS Drug Design

Employ as a reference compound for evaluating permeability–solubility trade-offs in CNS-directed libraries. With a predicted logP of ~2.6 and TPSA of 54.8 Ų, the compound resides within the favorable CNS drug space [1]. Comparative studies against 2-hydroxy or 2-fluoro analogs can quantify the impact of the chloro substituent on P-glycoprotein efflux ratios and brain-to-plasma partitioning.

Synthetic Methodology Development

Utilize as a test substrate for optimizing transition-metal-catalyzed C–N coupling reactions on pyrrolopyridine cores. The chloro substituent provides a handle for further derivatization and enables benchmarking of catalyst efficiency against bromo and iodo analogs, as described in the patent literature [1].

Technical Documentation Hub

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14 linked technical documents
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